5-Bromo-2-fluorobenzenesulfonamide chemical properties
5-Bromo-2-fluorobenzenesulfonamide chemical properties
An In-depth Technical Guide to 5-Bromo-2-fluorobenzenesulfonamide: A Trifunctional Building Block for Modern Chemistry
This guide provides an in-depth technical overview of 5-Bromo-2-fluorobenzenesulfonamide, a strategically important but sparsely documented chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to illuminate the compound's synthesis, reactivity, and potential applications. We will explore the causality behind synthetic choices and the inherent reactivity that makes this molecule a valuable tool in the construction of complex chemical entities.
Strategic Importance and Molecular Overview
5-Bromo-2-fluorobenzenesulfonamide is a trifunctional aromatic compound featuring a bromine atom, a fluorine atom, and a sulfonamide group. This unique combination of functionalities on a single benzene scaffold makes it a highly versatile building block. The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis of "sulfa drugs" and a vast array of other therapeutic agents targeting bacterial infections, cancer, inflammation, and viral diseases.[1][2][3] The halogen substituents provide distinct and orthogonal handles for synthetic diversification. The bromine atom serves as a prime site for metal-catalyzed cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and the pharmacokinetic profile of derivative molecules.
The precise arrangement of these groups—with the fluorine ortho to the sulfonyl group and the bromine meta to it—creates a specific electronic and steric environment that dictates the molecule's reactivity and utility in targeted synthesis.
Caption: Chemical structure of 5-Bromo-2-fluorobenzenesulfonamide.
Physicochemical and Spectroscopic Profile
While extensive experimental data for 5-Bromo-2-fluorobenzenesulfonamide is not widely published, its core properties can be defined and its spectroscopic characteristics predicted based on its structure and established principles.[4] Researchers should exercise caution to distinguish this compound from its isomer, 2-Bromo-5-fluorobenzenesulfonamide (CAS No. 654-80-8).[5]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-fluorobenzene-1-sulfonamide | - |
| Molecular Formula | C₆H₅BrFNO₂S | [4] |
| Molecular Weight | 254.08 g/mol | [5] |
| Monoisotopic Mass | 252.92084 Da | [4] |
| CAS Number | Not explicitly assigned in reviewed sources. | - |
| PubChem CID | 5018756 | [4] |
| SMILES | C1=CC(=C(C=C1Br)S(=O)(=O)N)F | [4] |
| InChI Key | SSONMJWGZLKCAM-UHFFFAOYSA-N | [4] |
| Physical Form | Solid (Predicted) | - |
| Melting Point | Not experimentally reported. | - |
| XlogP (Predicted) | 1.3 | [4] |
Anticipated Spectroscopic Data
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¹H NMR: The aromatic region would display three distinct signals. The proton ortho to the bromine would appear as a doublet. The proton between the fluorine and bromine atoms would be a triplet (or doublet of doublets) due to coupling with the adjacent proton and the fluorine. The proton ortho to the sulfonamide group would appear as a doublet of doublets, showing coupling to the adjacent proton and a larger coupling to the ortho fluorine atom. The two protons on the sulfonamide nitrogen would likely appear as a broad singlet.
-
¹³C NMR: Six distinct signals are expected in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon attached to fluorine would show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected, which would be split into a doublet of doublets due to coupling with the two ortho protons.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching for the sulfonamide group (~3300-3400 cm⁻¹), asymmetric and symmetric S=O stretching (~1330-1370 cm⁻¹ and ~1150-1180 cm⁻¹, respectively), C-F stretching (~1200-1250 cm⁻¹), and various aromatic C-H and C=C stretching bands.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). Predicted m/z values for adducts include [M+H]⁺ at 253.92812 and [M-H]⁻ at 251.91356.[4]
A Proposed Synthetic Pathway
A robust and logical synthesis for 5-Bromo-2-fluorobenzenesulfonamide can be designed from the readily available starting material, 1-bromo-4-fluorobenzene. The pathway involves a two-step process: electrophilic chlorosulfonation followed by nucleophilic amination.
Caption: Proposed two-step synthesis of 5-Bromo-2-fluorobenzenesulfonamide.
Protocol 1: Synthesis of 5-Bromo-2-fluorobenzenesulfonyl chloride (Intermediate)
This procedure is based on established methods for the chlorosulfonation of activated aromatic rings.
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Causality: The fluorine atom is a moderately activating, ortho, para-directing group for electrophilic aromatic substitution, while the bromine atom is a deactivating, ortho, para-director. The sulfonation will preferentially occur at the position ortho to the activating fluorine atom, which is also meta to the deactivating bromine atom, leading to the desired 2-sulfonyl chloride product.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
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Reagent: Cool the flask in an ice bath (0 °C) and charge it with chlorosulfonic acid (3-4 equivalents).
-
Addition: Add 1-bromo-4-fluorobenzene (1 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo to yield the crude 5-Bromo-2-fluorobenzenesulfonyl chloride. The product can be used directly in the next step or purified by recrystallization.
Protocol 2: Synthesis of 5-Bromo-2-fluorobenzenesulfonamide (Final Product)
This step involves the reaction of the synthesized sulfonyl chloride with an ammonia source. The reaction is a standard and highly efficient method for forming sulfonamides.
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Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Ammonia, a potent nucleophile, readily attacks this sulfur atom, displacing the chloride leaving group to form the stable sulfonamide bond. Using an aqueous base or excess ammonia ensures the neutralization of the HCl byproduct.[6][7]
-
Setup: In a fume hood, dissolve the crude 5-Bromo-2-fluorobenzenesulfonyl chloride (1 equivalent) from the previous step in a suitable solvent like tetrahydrofuran (THF) or acetone in a round-bottom flask.
-
Reaction: Cool the solution in an ice bath and add concentrated aqueous ammonium hydroxide (excess, ~10 equivalents) dropwise with vigorous stirring.
-
Completion: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
Isolation: If the product precipitates, collect it by vacuum filtration. If not, remove the organic solvent under reduced pressure.
-
Purification: The resulting solid can be suspended in water to dissolve ammonium salts, filtered, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2-fluorobenzenesulfonamide.
Chemical Reactivity and Synthetic Utility
The true value of 5-Bromo-2-fluorobenzenesulfonamide lies in its capacity for selective, sequential chemical modifications. The different functional groups exhibit distinct reactivities, allowing for precise control over synthetic outcomes.
Caption: Key reactive sites of 5-Bromo-2-fluorobenzenesulfonamide.
A. Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst than the very strong C-F bond.[8] This chemoselectivity is a powerful synthetic tool.
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or esters) provides a straightforward route to biaryl or styrenyl derivatives. This allows for the introduction of complex carbon frameworks while preserving the fluorine and sulfonamide moieties for later manipulation or as final pharmacophores.[9]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, converting the bromo-substituent into a secondary or tertiary amine, which is a common feature in many active pharmaceutical ingredients.
-
Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes to introduce acetylenic functionalities, useful for extending molecular scaffolds or as precursors for other functional groups.
B. Reactions at the Sulfonamide Moiety
The sulfonamide group itself is a versatile functional handle.
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N-Functionalization: The protons on the sulfonamide nitrogen are acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is nucleophilic and can be readily alkylated or arylated to produce N-substituted sulfonamides, a common strategy for modulating a drug candidate's properties.
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Hinsberg-type Reactivity: As a primary sulfonamide, it can undergo reactions typical of the Hinsberg test, confirming its structural class.[10][11]
C. Reactivity of the C-F Bond
The carbon-fluorine bond is generally robust and unreactive towards the conditions used for C-Br bond coupling.[8] However, it is not completely inert. Activated by the strong electron-withdrawing effect of the ortho-sulfonyl group, it can undergo nucleophilic aromatic substitution (SNAr) under more forcing conditions (e.g., strong nucleophiles at high temperatures). This provides a pathway for late-stage functionalization if desired.
Safety and Handling
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Hazards: Halogenated aromatic compounds should be treated as potentially toxic and irritants to the skin, eyes, and respiratory system. The sulfonyl chloride intermediate is corrosive and moisture-sensitive; it will react with water to release HCl gas.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2-fluorobenzenesulfonamide emerges as a chemical intermediate of significant potential. Its three distinct functional groups offer a platform for controlled, sequential modifications, making it an ideal scaffold for building molecular complexity. The high reactivity of the C-Br bond in cross-coupling reactions, coupled with the stability of the C-F bond and the proven biological relevance of the sulfonamide core, positions this compound as a valuable asset for researchers in drug discovery, agrochemicals, and materials science. While its properties are not yet fully cataloged in the public literature, its synthesis and reactivity can be confidently predicted from the foundational principles of organic chemistry, enabling its immediate application in advanced research and development programs.
References
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org. [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. [Link]
-
Med.chem sulfonamides. (2016, November 29). Slideshare. [Link]
-
Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved January 18, 2026. [Link]
-
Oudaha, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. [Link]
-
Amine Reactions. (2023, January 22). Chemistry LibreTexts. [Link]
-
King, J. F., Gill, M. S., & Ciubotaru, P. C. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(9), 2029-2036. [Link]
-
Video: Amines to Sulfonamides: The Hinsberg Test. (2023, April 30). JoVE. [Link]
-
King, J. F., et al. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. [Link]
-
4-Bromo-5-fluoro-2-methylbenzenesulfonamide. (n.d.). Oakwood Chemical. [Link]
-
5-bromo-2-fluorobenzenesulfonamide (C6H5BrFNO2S). (n.d.). PubChemLite. [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2018, August 9). PubMed Central. [Link]
- Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. (1983, January 18).
-
2-Bromo-5-fluorobenzene-1-sulfonyl chloride. (n.d.). PubChem. [Link]
-
(a) Cross-coupling reaction between bromobenzene with benzeneboronic... (n.d.). ResearchGate. [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. [Link]
-
5-Bromo-2-fluorobenzaldehyde. (n.d.). PubChem. [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 5-bromo-2-fluorobenzenesulfonamide (C6H5BrFNO2S) [pubchemlite.lcsb.uni.lu]
- 5. 2-bromo-5-fluorobenzenesulfonamide; CAS No.: 654-80-8 [chemshuttle.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
